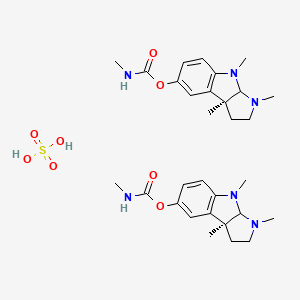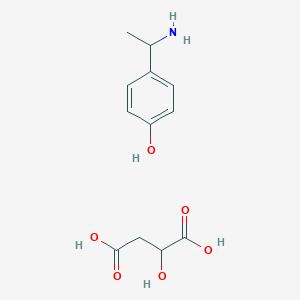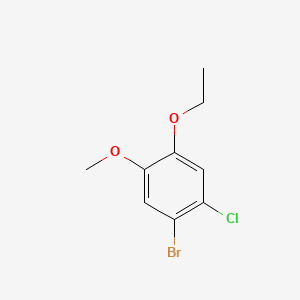
Physostigmine (hemisulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Physostigmine (hemisulfate) can be synthesized through several routes. One common method involves the reaction of physostigmine with sulfuric acid to form the hemisulfate salt . Industrial production methods typically involve the extraction of physostigmine from natural sources, followed by purification and conversion to the hemisulfate form .
Chemical Reactions Analysis
Physostigmine (hemisulfate) undergoes various chemical reactions, including:
Oxidation: Physostigmine can be oxidized to form eseroline.
Reduction: Reduction reactions can convert physostigmine to its reduced form.
Substitution: Physostigmine can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include eseroline and other derivatives .
Scientific Research Applications
Physostigmine (hemisulfate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Physostigmine is used to study cholinergic neurotransmission and its effects on the nervous system.
Medicine: It is used to treat glaucoma, anticholinergic poisoning, and other conditions.
Industry: Physostigmine is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Physostigmine (hemisulfate) exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine . By interfering with the metabolism of acetylcholine, physostigmine increases the concentration of acetylcholine at cholinergic synapses, stimulating both nicotinic and muscarinic receptors . This mechanism allows physostigmine to reverse both central and peripheral anticholinergic effects .
Comparison with Similar Compounds
Physostigmine (hemisulfate) can be compared with other cholinesterase inhibitors such as:
Neostigmine: Unlike physostigmine, neostigmine does not readily cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine, pyridostigmine is used clinically but does not easily enter the brain.
Rivastigmine: This compound is used to treat Alzheimer’s disease and has a similar mechanism of action to physostigmine.
Physostigmine’s ability to cross the blood-brain barrier and its effectiveness in treating central nervous system conditions make it unique among cholinesterase inhibitors .
Properties
Molecular Formula |
C30H44N6O8S |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid |
InChI |
InChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13?,15-;/m00./s1 |
InChI Key |
YYBNDIVPHIWTPK-MWVHCQAOSA-N |
Isomeric SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)

![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)



![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)

